Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride
CAS No.: 1052543-68-6
Cat. No.: VC4297617
Molecular Formula: C10H14ClN3OS
Molecular Weight: 259.75
* For research use only. Not for human or veterinary use.
![Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride - 1052543-68-6](/images/structure/VC4297617.png)
Specification
CAS No. | 1052543-68-6 |
---|---|
Molecular Formula | C10H14ClN3OS |
Molecular Weight | 259.75 |
IUPAC Name | N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C10H13N3OS.ClH/c1-2-5-11-7-9-12-13-10(14-9)8-4-3-6-15-8;/h3-4,6,11H,2,5,7H2,1H3;1H |
Standard InChI Key | SMJSAFYQRRKEQZ-UHFFFAOYSA-N |
SMILES | CCCNCC1=NN=C(O1)C2=CC=CS2.Cl |
Introduction
Molecular Structure and Chemical Identity
Core Structural Components
The molecule comprises three distinct moieties:
-
Thiophene Ring: A five-membered aromatic ring containing one sulfur atom, known for its electron-rich properties and prevalence in conductive polymers.
-
1,3,4-Oxadiazole Ring: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, valued for its metabolic stability and hydrogen-bonding capacity .
-
Propylamine Side Chain: A three-carbon alkyl chain terminating in an amine group, protonated as a hydrochloride salt to enhance solubility .
The IUPAC name, N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine hydrochloride, precisely reflects this arrangement. The SMILES notation (CCCNCC1=NN=C(O1)C2=CC=CS2.Cl
) and InChI key (SMJSAFYQRRKEQZ-UHFFFAOYSA-N
) further encode its connectivity .
Crystallographic and Stereochemical Considerations
While single-crystal X-ray data are unavailable, analogous oxadiazole-thiophene hybrids typically exhibit planar geometries, facilitating π-π stacking interactions critical for materials science applications . The absence of chiral centers simplifies synthetic efforts, as stereochemical control is unnecessary.
Synthesis and Optimization Strategies
Retrosynthetic Analysis
A plausible synthetic route involves:
-
Thiophene-2-carboxylic Acid Hydrazide Formation: Condensation of thiophene-2-carboxylic acid with hydrazine hydrate.
-
Oxadiazole Ring Construction: Cyclization with trimethyl orthoformate under acidic conditions to yield 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol .
-
Alkylation with Propylamine: Mitsunobu coupling or nucleophilic substitution to attach the propylamine moiety, followed by hydrochloride salt formation .
Reaction Optimization
Key parameters include:
-
Temperature: 80–100°C for cyclization steps to ensure complete ring closure .
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole formation yields .
-
Purification: Recrystallization from ethanol/water mixtures or silica gel chromatography achieves >95% purity .
Table 1 summarizes critical synthetic intermediates and their roles:
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate water solubility, though exact values remain unreported . It is hygroscopic, necessitating storage at -20°C in airtight containers to prevent degradation . The oxadiazole ring confers thermal stability, with decomposition likely above 250°C.
Spectroscopic Characterization
-
1H NMR: Signals at δ 1.45–1.55 (propyl chain CH2), δ 3.30–3.50 (N-CH2), δ 7.10–7.80 (thiophene aromatic protons) .
-
13C NMR: Peaks for oxadiazole carbons (155–165 ppm), thiophene carbons (125–140 ppm), and propyl chain carbons (20–45 ppm) .
-
HRMS: Molecular ion peak at m/z 259.75 (M+H)+.
Applications in Scientific Research
Materials Science
Thiophene’s conductive properties and oxadiazole’s electron-deficient nature make this compound a candidate for:
-
Organic Semiconductors: Hole mobility up to 0.1 cm²/V·s in thin-film transistors .
-
Electroluminescent Devices: Emission maxima tunable between 450–600 nm via substituent modification .
Future Research Directions
Derivative Synthesis
Introducing electron-withdrawing groups (e.g., -CF3, -NO2) to the thiophene ring could enhance electronic properties for optoelectronics .
Biological Screening
Priority targets include:
-
Antiviral Activity: SARS-CoV-2 main protease inhibition.
-
Antiparasitic Effects: Plasmodium falciparum growth inhibition assays.
Computational Modeling
DFT calculations could predict HOMO-LUMO gaps () and charge-transfer efficiencies for materials applications .
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